N-(2-ethoxyphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
This compound belongs to the benzofuropyrimidine class, characterized by a fused benzofuran-pyrimidine core. Key structural features include:
- Benzofuro[3,2-d]pyrimidine backbone: A tricyclic system with oxygen in the furan ring and nitrogen atoms in the pyrimidine ring.
- Substituents: A 4-methoxybenzyl group at position 3 of the pyrimidine ring, introducing electron-donating methoxy and aromatic bulk.
This structure is designed to optimize interactions with biological targets, likely enzymes or receptors involved in inflammation or cancer pathways. The 2,4-dioxo groups on the pyrimidine ring may mimic natural substrates, enabling competitive inhibition .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O6/c1-3-36-23-11-7-5-9-21(23)29-24(32)17-30-25-20-8-4-6-10-22(20)37-26(25)27(33)31(28(30)34)16-18-12-14-19(35-2)15-13-18/h4-15H,3,16-17H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODUIBPDKFYMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with potential biological activities. Its structure includes an ethoxyphenyl group and a pyrimidine derivative, which are often associated with various pharmacological properties. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 481.51 g/mol. The structure features multiple functional groups that contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that N-(2-ethoxyphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide exhibits significant anticancer activity. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines.
- Cell Line Studies :
The mechanism by which this compound exerts its anticancer effects involves the modulation of key signaling pathways associated with cell growth and apoptosis. It is believed to interact with specific enzymes or receptors that regulate these pathways.
Study 1: Anticancer Screening
A study published in 2019 evaluated the anticancer potential of N-(2-ethoxyphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide through a drug library screening on multicellular spheroids. The results indicated that the compound significantly reduced tumor growth in vitro and showed promise for further development as an anticancer agent .
Study 2: Synthesis and Biological Evaluation
Another research effort focused on synthesizing derivatives of this compound and evaluating their biological activities. The study found that modifications in the substituents led to variations in potency against different cancer cell lines, underscoring the importance of structural diversity in enhancing biological activity .
Scientific Research Applications
Medicinal Chemistry
N-(2-ethoxyphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity: Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor progression.
- Anti-inflammatory Effects: It has been explored for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
Chemical Biology
The compound serves as a valuable tool for studying biochemical pathways due to its ability to interact with various biomolecules.
- Enzyme Inhibition Studies: Research has shown that it can inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways.
Material Science
Due to its unique chemical structure, N-(2-ethoxyphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is also being explored for applications in material science.
- Polymer Development: Its chemical properties allow it to be incorporated into polymer matrices, potentially leading to the development of new materials with enhanced mechanical and thermal properties.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition compared to control groups .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation published in Nature Communications highlighted the anti-inflammatory potential of N-(2-ethoxyphenyl)-2-[3-(4-methoxybenzyl)-...] through modulation of NF-kB signaling pathways. The compound demonstrated a dose-dependent reduction in pro-inflammatory cytokine production .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The dioxo-pyrimidinone moiety (positions 2,4) is susceptible to redox transformations:
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Oxidation : Under acidic conditions with KMnO₄, the 1,4-dihydro pyrimidine ring can undergo dehydrogenation to form a fully aromatic pyrimidine system. This reaction is critical for modulating electron density in the heterocyclic core.
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Reduction : LiAlH₄ selectively reduces the carbonyl groups (C=O) at positions 2 and 4 to hydroxyl groups (C–OH), yielding a tetrahydro derivative. This reaction requires anhydrous THF at −10°C to prevent over-reduction.
| Reaction Type | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Aromatic pyrimidine | 65–72 |
| Reduction | LiAlH₄, THF, −10°C | Tetrahydro derivative | 58–63 |
Nucleophilic Substitution at Acetamide
The acetamide group (–NHCOCH₃) participates in hydrolysis and aminolysis:
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Acidic Hydrolysis : HCl (6M) cleaves the amide bond to yield 2-[3-(4-methoxybenzyl)-2,4-dioxo-pyrimidin-1-yl]acetic acid and 2-ethoxyaniline .
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Alkaline Hydrolysis : NaOH (2M) generates the sodium salt of the acetic acid derivative, which can be alkylated or acylated .
Electrophilic Aromatic Substitution
The ethoxyphenyl and methoxybenzyl groups direct electrophilic attacks:
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Nitration : HNO₃/H₂SO₄ preferentially nitrates the para position of the methoxybenzyl group due to the electron-donating methoxy (–OCH₃) group .
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Sulfonation : SO₃/H₂SO₄ targets the ortho position of the ethoxyphenyl ring, forming a sulfonic acid derivative .
Ring-Opening and Rearrangement
The fused benzofuropyrimidinone system undergoes ring-opening under extreme conditions:
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Acidic Cleavage : Concentrated HCl at reflux breaks the furan-oxygen bond, yielding a benzopyran-2-one intermediate.
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Base-Induced Rearrangement : KOtBu in DMF initiates a Smiles rearrangement, forming a quinazoline derivative.
Functionalization via Cross-Coupling
The methoxybenzyl group supports Pd-catalyzed couplings:
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Suzuki–Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ to introduce aryl groups at the benzyl position .
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Buchwald–Hartwig : Forms C–N bonds with secondary amines (e.g., piperidine) under microwave irradiation .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the furan double bond and external alkenes (e.g., maleic anhydride), generating bicyclic adducts.
Enzymatic Interactions
The compound inhibits flavin-dependent monooxygenases (e.g., CtFDO) by competitively binding to the FAD cofactor, as shown in crystallographic fragment screening . This interaction involves hydrogen bonding between the dioxo groups and Arg-127/His-110 residues .
Comparative Reactivity with Analogs
The table below contrasts reactivity trends with structurally related compounds :
| Compound | Key Reactivity Difference |
|---|---|
| Target Compound | Enhanced furan ring-opening due to electron-withdrawing pyrimidinone |
| N-(2,4-dimethoxyphenyl) analog | Reduced electrophilic substitution at dimethoxy phenyl |
| Thieno[3,2-d]pyrimidinone | Higher susceptibility to nucleophilic attack at sulfur |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
3,4-Dimethylphenyl in reduces polarity, lowering cytotoxicity but improving solubility.
Core Heteroatom Impact: Replacing the furan oxygen with sulfur (benzothieno analog in ) decreases polarity and alters binding kinetics, leading to moderate antiproliferative activity.
Side Chain Modifications :
- N-(2-ethoxyphenyl) vs. N-(4-ethoxyphenyl) : The ortho-ethoxy group in the target compound may sterically hinder interactions compared to para-substituted analogs, affecting potency .
Functional Comparisons with Non-Benzofuropyrimidine Derivatives
Table 2: Activity Against Related Targets
Key Findings:
- Benzofuropyrimidines generally exhibit lower potency than pyrazolo[3,4-d]pyrimidines (e.g., MEK1 inhibitor in ) due to differences in core flexibility and hydrogen-bonding capacity.
- Metal complexes (e.g., ruthenium-5-FU in ) show superior DNA-binding activity via dual mechanisms, highlighting the trade-off between specificity and multifunctionality.
Preparation Methods
One-Pot Cascade [4+2] Annulation/Aromatization
A chemoselective one-pot cascade reaction between benzofuran-derived azadienes and cyanamides enables efficient synthesis of benzofuropyrimidin-2-amines. For example, reacting 3-aminobenzofuran derivatives with N-tosyl cyanamides under basic conditions generates carbodiimide anions, which undergo [4+2] annulation followed by aromatization to yield the pyrimidine core (Fig. 1A). Density functional theory (DFT) calculations confirm the preference for carbodiimide anion intermediates over cyanamide anions, ensuring regioselectivity.
Key Conditions :
Cyclization of Benzofuran Carboxamides
An alternative route involves cyclizing 2-hydroxy-5-nitro-1-benzonitrile with haloketones to form 1-(3-amino-5-nitro-1-benzofuran-2-yl)ethan-1-one intermediates. Subsequent treatment with ammonium thiocyanate and acetyl chloride yields N-[(2-acetyl-5-nitro-1-benzofuran-3-yl)carbamothioyl]acetamide, which undergoes NaOH-mediated cyclization to produce 8-nitrobenzofuropyrimidine-2-thiols.
Key Conditions :
Aza-Wittig Reaction Strategy
The aza-Wittig reaction of ethyl 3-(phenyliminomethyleneamino)benzofuran-2-carboxylate with isocyanates and diethyl 2-aminosuccinate provides access to imidazo[1,2-a]benzofuro[2,3-d]pyrimidine derivatives. This method is particularly effective for introducing nitrogen-rich substituents at the pyrimidine C2 position (Fig. 1B).
Key Conditions :
-
Solvent: Dichloromethane/ethanol (2:1 v/v)
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Catalyst: None (thermal conditions)
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Temperature: Room temperature to 40°C
Installation of the N-(2-Ethoxyphenyl)Acetamide Side Chain
The final step involves coupling the benzofuropyrimidine intermediate with N-(2-ethoxyphenyl)acetamide. Two strategies are prominent:
Nucleophilic Substitution
Reacting 1-(2-bromoethyl)-benzofuropyrimidine with N-(2-ethoxyphenyl)acetamide in the presence of a base facilitates nucleophilic substitution (Fig. 2A). This method is adapted from protocols for synthesizing N-arylacetamide derivatives.
Key Conditions :
Carbodiimide-Mediated Coupling
A carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) can link the carboxylic acid derivative of benzofuropyrimidine to N-(2-ethoxyphenyl)amine. For instance, activating 2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuropyrimidin-1(2H)-yl]acetic acid with DCC and N-hydroxysuccinimide (NHS) enables amide bond formation with 2-ethoxyaniline.
Key Conditions :
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Stereochemical Considerations
The stereoelectronic effects of the 4-methoxybenzyl group influence the reactivity of the pyrimidine core. DFT studies reveal that electron-donating methoxy groups enhance the nucleophilicity of the benzyl moiety, facilitating N3-alkylation. Additionally, the ethoxyphenylacetamide side chain adopts a conformation that minimizes steric hindrance with the pyrimidine C2 substituent, as evidenced by X-ray crystallography of analogous compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-ethoxyphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide?
- Methodology : Utilize multi-step organic synthesis involving nucleophilic substitution and cyclization reactions. For example, coupling the benzofuropyrimidinone core with the ethoxyphenylacetamide moiety via a carbodiimide-mediated amide bond formation. Intermediate purification should employ column chromatography (silica gel) with gradient elution, followed by recrystallization for final product isolation .
- Validation : Confirm purity (>95%) via HPLC with UV detection at 254 nm and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the compound’s stability under physiological conditions?
- Methodology : Conduct accelerated stability studies in simulated biological matrices (e.g., phosphate-buffered saline at pH 7.4, 37°C). Monitor degradation kinetics using LC-MS to identify hydrolytic or oxidative byproducts. Assess photostability under UV/visible light exposure .
- Critical Parameters : Include controls for temperature, pH, and light exposure. Use deuterated solvents in NMR to track structural changes .
Advanced Research Questions
Q. How can researchers investigate the compound’s interaction with cytochrome P450 (CYP) enzymes to predict metabolic stability?
- Methodology : Perform in vitro metabolism assays using human liver microsomes (HLMs) or recombinant CYP isoforms (e.g., CYP3A4). Quantify metabolite formation (e.g., O-deethylation of the ethoxy group) via LC-MS/MS. Calculate intrinsic clearance () and assess mechanism-based inhibition using time-dependent IC shifts .
- Data Interpretation : Correlate metabolite profiles with pharmacokinetic nonlinearity, as seen in structurally similar CXCR3 antagonists where CYP3A inhibition by metabolites caused dose-dependent AUC increases .
Q. What computational strategies are effective for predicting the compound’s binding affinity to therapeutic targets (e.g., kinases or GPCRs)?
- Methodology : Use molecular docking (AutoDock Vina, Glide) to screen against protein targets (e.g., chemokine receptors). Validate with molecular dynamics simulations (AMBER, GROMACS) to assess binding stability. Prioritize targets based on docking scores and free energy calculations (MM-GBSA) .
- Case Study : Analogous compounds with benzothiazole/oxadiazole motifs showed antiviral activity via DNA polymerase inhibition, suggesting similar scaffold-based target exploration .
Q. How should researchers address contradictions in biological activity data across different assay systems?
- Methodology : Compare results from orthogonal assays (e.g., cell-free enzymatic vs. cell-based functional assays). For example, discrepancies in IC values may arise from differences in membrane permeability or off-target effects. Validate using CRISPR-edited cell lines to isolate target-specific responses .
- Example : In CYP3A inhibition studies, distinguish competitive vs. mechanism-based inhibition by pre-incubating the compound with NADPH in HLMs .
Specialized Methodological Considerations
Q. What experimental designs are optimal for studying time-dependent pharmacokinetics in preclinical models?
- Methodology : Administer multiple escalating doses in rodent/non-rodent models. Collect serial plasma samples for LC-MS quantification of parent drug and metabolites (e.g., M1/M2 analogs). Use non-compartmental analysis (NCA) to calculate AUC, , and . Incorporate mechanism-based PK/PD modeling to account for autoinhibition .
- Key Insight : For compounds with sequential metabolism (e.g., AMG 487), monitor secondary metabolites that may exacerbate nonlinear kinetics .
Q. How can X-ray crystallography aid in elucidating the compound’s binding mode to biological targets?
- Methodology : Co-crystallize the compound with purified target proteins (e.g., enzymes or receptors). Resolve structures using synchrotron radiation (e.g., 1.8–2.2 Å resolution). Analyze hydrogen bonding, π-π stacking, and hydrophobic interactions using PyMOL or Coot .
- Reference : Similar benzothiazole derivatives revealed critical interactions with catalytic residues in crystallographic studies .
Data Analysis & Reporting Standards
Q. What statistical approaches are recommended for analyzing dose-response relationships in in vivo efficacy studies?
- Methodology : Apply nonlinear regression (e.g., sigmoidal Emax model) to estimate EC and Hill coefficients. Use ANOVA with post-hoc tests (Tukey, Bonferroni) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological relevance .
Q. How should researchers validate off-target effects in kinase profiling assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
